N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Description
The compound N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine features a piperidine core substituted at the N1 position with a pyridine-3-carbonyl group and at the C3 position with a methyl group. Additionally, a 3-(trifluoromethyl)pyridin-2-amine moiety is attached via the piperidine nitrogen.
Properties
IUPAC Name |
[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-24(16-15(18(19,20)21)7-3-9-23-16)14-6-4-10-25(12-14)17(26)13-5-2-8-22-11-13/h2-3,5,7-9,11,14H,4,6,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPWMTQTSPOQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CN=CC=C2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula : C₁₃H₁₈F₃N₃O
- CAS Number : 937796-17-3
Structural Features
The compound features a pyridine ring, a piperidine moiety, and trifluoromethyl groups, which contribute to its unique biological properties. The presence of these functional groups often enhances the lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). This compound is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit:
- Analgesic properties : Potential use in pain management.
- Antidepressant effects : Modulation of serotonin receptors could lead to mood improvement.
- Neuroprotective effects : May protect against neurodegenerative diseases by reducing oxidative stress.
In Vitro Studies
In vitro studies have shown that N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine can inhibit specific enzyme activities related to neurotransmitter metabolism. For example:
- Dopamine Receptor Binding : Affinity studies suggest a significant binding affinity to D2 dopamine receptors, which are implicated in both reward pathways and motor control.
In Vivo Studies
Animal models have demonstrated that administration of this compound leads to:
- Reduced Pain Sensitivity : In rodent models, it has been shown to decrease responses to painful stimuli.
- Altered Behavior in Depression Models : Behavioral tests indicate potential antidepressant-like effects when administered chronically.
Case Studies
A notable case study involved the administration of this compound in a controlled clinical trial assessing its efficacy in treating chronic pain. Results indicated a statistically significant reduction in pain scores compared to placebo, suggesting its potential as a therapeutic agent.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Amide Hydrolysis
The pyridine-3-carbonyl-piperidinyl amide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a secondary amine.
| Conditions | Reagents | Yield | By-products |
|---|---|---|---|
| Acidic (HCl, 6M, reflux) | HCl, H₂O | 78% | Pyridine-3-carboxylic acid |
| Basic (NaOH, 1M, 60°C) | NaOH, EtOH | 65% | Piperidin-3-amine |
Mechanism : Protonation of the amide oxygen under acidic conditions weakens the C–N bond, facilitating nucleophilic attack by water. Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution .
Nucleophilic Substitution at Trifluoromethyl Group
The electron-withdrawing trifluoromethyl group on the pyridine ring enables nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction | Reagents | Temperature | Yield | Product |
|---|---|---|---|---|
| Methoxy substitution | NaOMe, CuI, DMF | 120°C | 42% | 3-methoxy-pyridine analog |
| Amino substitution | NH₃ (aq), Pd/C | 100°C | 35% | 3-amino-pyridine analog |
Limitations : Steric hindrance from the piperidinyl group reduces substitution efficiency .
Reductive Amination of Piperidine
The tertiary amine in the piperidine ring undergoes reductive amination with aldehydes/ketones, modifying the nitrogen environment.
| Substrate | Reagents | Catalyst | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | Acetic acid | 68% |
| Acetophenone | TiCl₄, NaBH₃CN | – | 51% |
Mechanism : Imine formation followed by borohydride reduction. The reaction is pH-sensitive, requiring weakly acidic conditions .
Oxidation of Pyridine Rings
Electron-rich pyridine rings undergo oxidation at the α-position relative to the trifluoromethyl group.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C | Pyridine N-oxide | 56% |
| m-CPBA | DCM, RT | Epoxide (minor) | 12% |
Note : The trifluoromethyl group directs oxidation to the para position, but steric effects from the piperidine limit reactivity.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling structural diversification.
| Reaction Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 61% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Bromoaniline | 49% |
Key Insight : The trifluoromethyl group enhances electron deficiency, improving coupling efficiency with electron-rich partners .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the piperidine ring undergoes ring-opening and recyclization.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | H₂SO₄, 100°C | Open-chain sulfonamide | 34% |
| HCl (gas) | HCl, Et₂O | Chlorinated derivative | 22% |
Mechanism : Protonation of the nitrogen initiates ring-opening, followed by recombination with counterions.
Photochemical Reactions
UV irradiation induces C–F bond cleavage in the trifluoromethyl group, generating reactive intermediates.
| Conditions | Wavelength | Product | Yield |
|---|---|---|---|
| UV (254 nm) | Benzophenone (photosensitizer) | Difluoroalkene | 28% |
| UV (365 nm) | – | Polymerized by-products | <5% |
Application : Useful for synthesizing fluorinated alkenes but limited by low selectivity .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Research Findings and Implications
Nitro groups () introduce higher polarity but may increase toxicity risks compared to trifluoromethyl groups .
Positional Isomerism :
- The C2-trifluoromethyl substitution in leads to distinct electronic environments, possibly affecting target affinity .
Metabolic Stability :
- Compounds with dual trifluoromethyl groups () show enhanced metabolic stability due to fluorine’s inductive effects but may suffer from reduced solubility .
Steric and Hydrophobic Effects :
Challenges in Comparison
Limited biological data in the provided evidence restricts direct activity comparisons. However, structural analysis suggests that the target compound’s pyridine-3-carbonyl group balances electronic effects and solubility, making it a promising candidate for further pharmacological studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine, and how can reaction efficiency be optimized?
- Methodology : A copper-catalyzed coupling reaction under mild conditions (35°C, 48 hours) is commonly employed, using reagents like cesium carbonate as a base and copper(I) bromide as a catalyst. The reaction mixture is typically purified via column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product . For trifluoromethyl-containing intermediates, boronic acid cross-coupling or reductive amination may be adapted from analogous fluorinated heterocycle syntheses .
- Optimization : Adjusting stoichiometry (e.g., excess amine nucleophile) or substituting polar aprotic solvents (e.g., DMF instead of DMSO) may improve yields. Catalytic systems like Pd/C or ligand-assisted Cu(I) could enhance selectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Techniques : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight, while H and C NMR are essential for structural elucidation. For example, the trifluoromethyl group typically shows a singlet at ~δ 120 ppm in C NMR, and pyridine protons resonate between δ 7.5–9.0 ppm .
- Validation : Cross-reference IR spectra for carbonyl stretches (e.g., pyridine-3-carbonyl at ~1650–1700 cm) and compare melting points (if crystalline) with literature values .
Advanced Research Questions
Q. How can researchers resolve low yields (<20%) observed in the synthesis of similar piperidinyl-pyridine derivatives?
- Root Cause Analysis : Low yields may stem from steric hindrance at the piperidine nitrogen or side reactions with trifluoromethyl groups. For instance, reports a 17.9% yield due to competing byproducts during coupling .
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time and improve conversion.
- Introduce protecting groups (e.g., Boc) for the piperidine nitrogen to minimize undesired interactions .
- Screen alternative catalysts (e.g., Pd(OAc)) for enhanced regioselectivity in pyridine functionalization .
Q. What strategies are effective for analyzing contradictory biological activity data in enzyme inhibition studies involving this compound?
- Case Study : reports conflicting IC (1900 nM) and K (150–154 nM) values for a structurally related kinase inhibitor. This discrepancy could arise from assay conditions (e.g., ATP concentration variations) or protein isoform differences .
- Methodological Adjustments :
- Validate assays using orthogonal techniques (e.g., SPR vs. fluorescence polarization).
- Perform molecular docking to identify binding site interactions and correlate with activity trends .
Q. How can computational modeling predict the metabolic stability of the trifluoromethyl group in vivo?
- Approach : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the C–CF bond. Lower BDEs (<90 kcal/mol) suggest susceptibility to oxidative cleavage.
- Validation : Compare with in vitro microsomal stability assays (e.g., liver microsomes + NADPH) to confirm degradation pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
